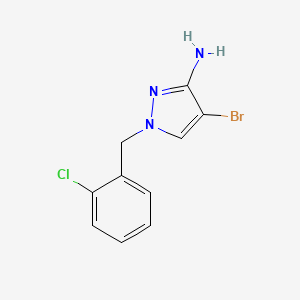

4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in drug discovery and development. rsc.org This designation stems from the ability of the pyrazole core to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. orientjchem.org The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov

The presence of the pyrazole nucleus is a key feature in numerous commercially available drugs, underscoring its therapeutic relevance. nih.gov These compounds have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic agents. orientjchem.orgnih.gov The structural adroitness of the pyrazole core, combined with advances in synthetic methodologies, continues to fuel research into novel derivatives with enhanced potency and selectivity. rsc.orgrsc.org

Table 1: Examples of Biological Activities of Pyrazole Derivatives

| Biological Activity | Example Application Area | Reference |

|---|---|---|

| Anti-inflammatory | Treatment of arthritis and pain | nih.gov |

| Anticancer | Inhibition of cancer cell line growth | ijpsonline.com |

| Antimicrobial | Combating bacterial and fungal infections | researchgate.net |

| Antiviral | Inhibition of viral replication | nih.gov |

| Analgesic | Pain management | orientjchem.org |

Strategic Positioning of 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine within Halogenated and Substituted Pyrazole Chemistry

The compound this compound is a multi-substituted pyrazole derivative, with each substituent playing a strategic role in its chemical profile. The specific arrangement of these groups—a bromine atom at the C4 position, a 2-chlorobenzyl group at the N1 position, and an amino group at the C3 position—places it at the intersection of several important areas of pyrazole chemistry.

4-Bromo Substitution: Halogenation is a critical tool in medicinal chemistry for modulating a compound's properties. nih.gov Bromination at the C4 position of the pyrazole ring is particularly significant. The C4 position is the most nucleophilic on the ring, making it a common site for electrophilic substitution. mdpi.com The presence of a bromine atom at this position not only influences the electronic distribution of the ring but also serves as a versatile synthetic handle for further functionalization, such as through cross-coupling reactions. mdpi.com

3-Amino Substitution: The presence of an amino group, particularly at the C3 position, is a key feature in many biologically active pyrazoles. nih.gov 3-aminopyrazoles are known to serve as crucial building blocks for the synthesis of more complex heterocyclic systems and are investigated for a range of activities, including as kinase inhibitors. nih.govijpsonline.comnih.gov The amino group can act as a hydrogen bond donor, which is often vital for molecular recognition and binding to enzymes or receptors. nih.gov

The combination of these three distinct functional groups on a single pyrazole scaffold makes this compound a compound of interest for synthetic exploration and biological screening. It embodies a strategic design that leverages the known advantages of halogenation, N-alkylation, and amino-functionalization in the pursuit of novel chemical entities.

Table 2: Structural Features of this compound and Their Significance

| Structural Feature | Position | General Significance in Pyrazole Chemistry |

|---|---|---|

| Bromo group | C4 | Modulates electronics; provides a site for further synthesis. mdpi.com |

| 2-Chlorobenzyl group | N1 | Influences steric profile, lipophilicity, and target binding. nih.gov |

| Amino group | C3 | Acts as a key pharmacophore and hydrogen bond donor. nih.gov |

Overview of Research Trajectories for Novel Heterocyclic Compounds

The quest for novel heterocyclic compounds is a major driver in organic and medicinal chemistry. rsc.org Current research trajectories are focused on several key areas:

Development of Efficient Synthetic Methodologies: There is a continuous effort to develop new and more efficient ways to synthesize and functionalize heterocyclic rings. rsc.orgrsc.org This includes the use of multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step, and advanced catalytic methods like C-H functionalization, which enable the direct modification of the heterocyclic core. acs.orgrsc.org

Exploration of Chemical Space: Researchers are constantly working to expand the known "drug-like" chemical space. rsc.org By creating diverse libraries of novel heterocyclic compounds, they increase the probability of discovering new leads with unique biological activities.

Targeted Drug Design: With an increasing understanding of the biological targets associated with various diseases, there is a greater emphasis on the rational design of heterocyclic compounds that can selectively interact with these targets. nih.gov This involves using computational tools to predict binding affinities and guide synthetic efforts.

Applications in Materials Science: Beyond medicine, heterocyclic compounds are being explored for their potential in materials science, for example, in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. mdpi.comresearchgate.net

The synthesis and investigation of molecules like this compound align with these research trends. Its functionalized structure represents a target for novel synthetic strategies and a candidate for screening in various biological and material science applications, contributing to the broader advancement of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-[(2-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c11-8-6-15(14-10(8)13)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCHRHUMZBOKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 1 2 Chlorobenzyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis and Strategic Design Principles for the Pyrazole (B372694) Corenih.govresearchgate.net

Retrosynthetic analysis of 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnections are identified at the N-C (pyrazole-benzyl) bond, the C-Br bond, and the bonds forming the pyrazole ring itself.

Primary Disconnections:

N-Alkylation: The bond between the pyrazole N1 nitrogen and the benzyl (B1604629) group is a logical point for disconnection. This suggests a late-stage N-alkylation of a 4-bromo-1H-pyrazol-3-amine intermediate with a 2-chlorobenzyl halide. researchgate.net

C-Bromination: The C4-bromo bond can be disconnected, pointing to an electrophilic bromination of a 1-(2-chlorobenzyl)-1H-pyrazol-3-amine precursor. The C4 position of the pyrazole ring is electron-rich, making it susceptible to such substitutions.

Pyrazole Ring Formation: The core pyrazole ring is typically disconnected via the Knorr synthesis pathway or related methods. This leads back to two key building blocks: a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound. For a 3-aminopyrazole (B16455), the 1,3-dielectrophile is typically a β-ketonitrile. chim.it

Based on these disconnections, two primary synthetic strategies emerge:

Strategy A: Construction of the substituted pyrazole ring first, followed by functionalization. This involves reacting 2-chlorobenzylhydrazine (B44810) with a suitable β-ketonitrile to form 1-(2-chlorobenzyl)-1H-pyrazol-3-amine, which is then selectively brominated at the C4 position.

Strategy B: Formation of a functionalized pyrazole precursor, followed by N-alkylation. This route begins with the synthesis of 3-aminopyrazole from hydrazine and a β-ketonitrile. chim.it This intermediate is then brominated to give 4-bromo-1H-pyrazol-3-amine. The final step is the N-alkylation with a 2-chlorobenzyl halide. This route must carefully control the regioselectivity of the final alkylation step.

The choice of strategy depends on factors such as the availability of starting materials, and the ability to control regioselectivity at each step.

Classical and Modern Synthetic Approaches to Substituted Pyrazolesnih.govchim.itingentaconnect.comchemicalbook.comacs.orgresearchgate.net

The synthesis of the pyrazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These range from classical condensation reactions to modern catalyzed processes.

Cyclization Reactions and Precursor Modificationsnih.govingentaconnect.comacs.orgsemanticscholar.org

The most prevalent method for synthesizing 3-aminopyrazoles is the condensation of a hydrazine with a β-functionalized nitrile compound. chim.itarkat-usa.org

Reaction of β-Ketonitriles with Hydrazines: This is a direct and common route to 3-aminopyrazoles. chim.it The reaction involves the condensation of a β-ketonitrile, such as 3-oxopropanenitrile (B1221605) or its derivatives, with a hydrazine. The use of hydrazine hydrate (B1144303) itself leads to an N-unsubstituted 3-aminopyrazole. chim.itchemicalbook.com To obtain the N-substituted target molecule directly, a monosubstituted hydrazine like 2-chlorobenzylhydrazine would be used. The reaction typically proceeds by initial attack of the hydrazine at the ketone carbonyl, followed by cyclization and dehydration.

Reaction of α,β-Unsaturated Nitriles with Hydrazines: This method is also extensively used for preparing 3-aminopyrazoles. arkat-usa.org Acrylonitriles bearing a leaving group at the β-position or activated α,β-unsaturated nitriles can react with hydrazines through a Michael addition-cyclization sequence.

Modern Approaches: Recent advancements include the use of microwave-assisted synthesis to accelerate the reaction and improve yields. chim.it Furthermore, multi-component reactions, where the precursors are generated in situ, offer an efficient one-pot approach to highly substituted pyrazoles. tandfonline.comresearchgate.net For instance, an iodine-mediated three-component reaction of a 1,3-dicarbonyl compound, hydrazine hydrate, and a phenyl isothiocyanate can efficiently construct multi-substituted aminopyrazoles. tandfonline.com

Regioselectivity and Stereoselectivity Control in Pyrazole Synthesis

When an unsymmetrical 1,3-dicarbonyl compound (or its surrogate) reacts with a monosubstituted hydrazine, the formation of two regioisomeric pyrazoles is possible. ingentaconnect.com Controlling the regioselectivity is a critical challenge in pyrazole synthesis.

Factors Influencing Regioselectivity: The outcome of the reaction is governed by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. ingentaconnect.com In the reaction between a β-ketonitrile and a substituted hydrazine, the initial attack can occur via either nitrogen atom of the hydrazine at the carbonyl carbon. Generally, under neutral or acidic conditions, the more nucleophilic, less hindered primary amino group of the substituted hydrazine preferentially attacks the more electrophilic carbonyl group. chim.it

Control Strategies:

pH Control: Reaction conditions can be tuned to favor one isomer. Under acidic conditions, the substituted nitrogen of the hydrazine may be protonated, directing the reaction through the unsubstituted nitrogen. ingentaconnect.com

Use of Precursors with Differentiated Reactivity: Employing 1,3-dicarbonyl surrogates where the two electrophilic centers have significantly different reactivity, such as β-enaminones, can provide excellent regiocontrol. ingentaconnect.com

Stereoselectivity: While stereoselectivity is not a factor in the synthesis of the aromatic pyrazole ring of the target molecule, it becomes crucial in the synthesis of related reduced pyrazole structures like pyrazolines. For N-vinylated pyrazoles, for example, the stereochemistry (E/Z) can be controlled by the choice of catalyst, such as Ag₂CO₃. nih.gov

Bromination and N-Alkylation Strategies for Functionalization of the Pyrazole Ringtandfonline.com

Functionalization of a pre-formed pyrazole ring is a common alternative strategy. This involves introducing the bromo and 2-chlorobenzyl groups in separate steps.

Selective Bromination at the Pyrazole C-4 Position

The C-4 position of the pyrazole ring is electron-rich and thus the most susceptible to electrophilic substitution. pharmdbm.com This allows for highly selective bromination.

Brominating Agents: Various reagents can be employed for this transformation.

Molecular Bromine (Br₂): Reaction with bromine in a suitable solvent like dioxane or acetic acid effectively yields the 4-bromo pyrazole. pharmdbm.com

N-Bromosuccinimide (NBS): NBS is a milder and more convenient source of electrophilic bromine, often used for the bromination of sensitive substrates.

N-Bromosaccharin (NBSac): This reagent is reported to be more reactive than NBS and can be used effectively in one-pot, solvent-free conditions to prepare 4-bromopyrazoles. jmcs.org.mx

The choice of reagent and conditions can be tailored based on the other functional groups present in the molecule to avoid side reactions.

| Brominating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Molecular Bromine (Br₂) | Dioxane or Acetic Acid, room temp. | Readily available, strong electrophile. | pharmdbm.com |

| N-Bromosuccinimide (NBS) | CH₃CN, 80 °C | Solid, easy to handle, milder than Br₂. | acs.org |

| N-Bromosaccharin (NBSac) | Solvent-free, 50-60 °C | Highly reactive, enables one-pot synthesis. | jmcs.org.mx |

N-Alkylation with 2-Chlorobenzyl Moietytandfonline.com

N-alkylation is a fundamental transformation for modifying the pyrazole core. researchgate.net The reaction involves the substitution of the N-H proton of the pyrazole ring with an alkyl group.

Classical Method: The most common method involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on an alkyl halide.

Reactants: 4-bromo-1H-pyrazol-3-amine and 2-chlorobenzyl chloride or 2-chlorobenzyl bromide.

Bases: Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are often used.

Solvents: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typical.

Alternative Methods:

Phase-Transfer Catalysis (PTC): This method can be performed with a base like KOH in the absence of a solvent, using a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), which simplifies the work-up and can improve yields. researchgate.net

Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, offering an alternative to methods requiring strong bases. semanticscholar.org

Regioselectivity of N-Alkylation: For an unsymmetrical pyrazole like 4-bromo-1H-pyrazol-3-amine, alkylation can occur at either of the two ring nitrogens, leading to two possible regioisomers. The outcome is influenced by the steric hindrance around the nitrogen atoms and the reaction conditions. The less sterically hindered nitrogen is generally favored. semanticscholar.org

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Classical SN2 | Alkyl halide, Base (NaH, K₂CO₃), DMF | Widely used, versatile. | semanticscholar.org |

| Phase-Transfer Catalysis | Alkyl halide, KOH, TBAB, solvent-free | High reactivity, simple work-up. | researchgate.net |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | Mild conditions, useful for complex alcohols. | semanticscholar.org |

| Acid-Catalyzed | Trichloroacetimidate, Brønsted acid (e.g., CSA) | Avoids strong bases, good for acid-stable substrates. | semanticscholar.org |

In-depth Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Literature

A thorough and extensive search of scientific databases and chemical literature has revealed a lack of published experimental data for the specific compound this compound. Consequently, the generation of a detailed article focusing on its advanced spectroscopic, spectrometric, and crystallographic characterization, as per the requested outline, cannot be completed at this time.

The creation of a scientifically accurate and informative article on this topic is contingent upon the availability of specific experimental results from advanced analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Precise chemical shifts (δ) in ppm for ¹H NMR and ¹³C NMR, as well as correlation data from 2D NMR experiments (COSY, HSQC, HMBC), are essential for the unambiguous assignment of the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data is required to confirm the exact molecular formula. Analysis of the fragmentation patterns is crucial for understanding the compound's stability and substructural components.

X-ray Crystallography: The determination of the solid-state structure through single-crystal X-ray diffraction provides definitive information on bond lengths, angles, and the three-dimensional arrangement of the molecule in the crystal lattice.

While information exists for analogous compounds, such as pyrazoles with different substitution patterns on the benzyl or pyrazole ring, this data cannot be extrapolated to this compound without introducing scientific inaccuracies. The precise positioning of the chloro-substituent at the ortho position of the benzyl ring and the specific arrangement of the bromo and amine groups on the pyrazole ring will uniquely influence the spectroscopic and crystallographic outcomes.

Without access to primary research data from the synthesis and characterization of this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Spectroscopic and Spectrometric Investigations for Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. By analyzing the vibrational modes of chemical bonds, these methods allow for the identification of the key structural components of 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine. While specific experimental data for this exact compound is not publicly available, a thorough analysis can be constructed based on characteristic frequencies of analogous structures. nih.govmdpi.com

Key Functional Group Vibrations:

N-H Vibrations: The primary amine (-NH2) group at the C3 position of the pyrazole (B372694) ring is expected to exhibit characteristic stretching vibrations. Typically, primary amines show two bands in the FT-IR spectrum in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching modes. mdpi.comnist.govwisdomlib.org The N-H bending (scissoring) vibration is anticipated to appear in the range of 1650-1580 cm⁻¹. wisdomlib.org

C-N Vibrations: The stretching vibrations of the C-N bonds within the pyrazole ring and the bond connecting the amine group are expected in the 1350-1250 cm⁻¹ region. nih.gov

Aromatic C-H and C=C Vibrations: The 2-chlorobenzyl and the pyrazole moieties contain aromatic C-H bonds, which are expected to show stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within these aromatic rings typically appear in the 1600-1450 cm⁻¹ region. derpharmachemica.com

C-Br and C-Cl Vibrations: The carbon-halogen bonds give rise to vibrations in the lower frequency region of the infrared spectrum. The C-Br stretching vibration is typically observed in the 600-500 cm⁻¹ range, while the C-Cl stretch is expected between 800-600 cm⁻¹. researchgate.net

Pyrazole Ring Vibrations: The pyrazole ring itself has characteristic ring stretching and deformation modes. These are often complex and can be found interspersed in the fingerprint region (below 1500 cm⁻¹). chemicalbook.comresearchgate.net

Interactive Data Table: Expected FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 | FT-IR, Raman |

| Primary Amine (-NH₂) | Bending (Scissoring) | 1650 - 1580 | FT-IR |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | FT-IR, Raman |

| C-N | Stretching | 1350 - 1250 | FT-IR, Raman |

| C-Cl | Stretching | 800 - 600 | FT-IR, Raman |

| C-Br | Stretching | 600 - 500 | FT-IR, Raman |

The complementary nature of FT-IR and Raman spectroscopy is crucial. While N-H and other polar functional group vibrations are typically strong in the IR spectrum, the C=C and C-halogen bonds often produce strong signals in the Raman spectrum. researchgate.net Therefore, a combined analysis would provide a more complete picture of the vibrational characteristics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides insights into the conjugated systems and the presence of chromophores. For this compound, the primary chromophores are the pyrazole ring and the 2-chlorobenzyl group.

The electronic spectrum of pyrazole and its derivatives typically exhibits strong absorption bands in the UV region. researchgate.netsemanticscholar.org These absorptions are generally attributed to π → π* transitions within the aromatic pyrazole ring. The presence of substituents on the ring can cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity (ε).

Expected Electronic Transitions:

π → π Transitions:* The conjugated π-system of the pyrazole ring and the benzyl (B1604629) group will give rise to intense π → π* transitions. For substituted pyrazoles, these are often observed in the 200-300 nm range. researchgate.netresearchgate.net The substitution with an amino group (an auxochrome) and a bromo group is likely to cause a bathochromic (red) shift of these transitions to longer wavelengths compared to the unsubstituted pyrazole.

n → π Transitions:* The nitrogen atoms of the pyrazole ring and the amine group possess non-bonding electrons (n-electrons). Consequently, weaker n → π* transitions are also possible. These transitions typically occur at longer wavelengths than π → π* transitions and have a lower molar absorptivity.

The solvent used for UV-Vis analysis can also influence the position of the absorption bands. semanticscholar.org Polar solvents can interact with the ground and excited states of the molecule, leading to shifts in the absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Transition Type | Chromophore | Expected λ_max (nm) |

| π → π | Pyrazole Ring | 200 - 250 |

| π → π | Benzyl Group | ~260 |

| π → π* (Substituted System) | Entire Molecule | 250 - 300 |

| n → π* | N-atoms (Pyrazole, Amine) | > 300 |

Detailed quantum chemical calculations could further aid in the assignment of the observed electronic transitions and provide a deeper understanding of the electronic structure of this compound. mdpi.com

Theoretical and Computational Chemistry Studies of 4 Bromo 1 2 Chlorobenzyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and chemical reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

For 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine the energies of these frontier orbitals. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of HOMO and LUMO densities across the molecule can also identify the regions most likely to be involved in electron donation and acceptance, respectively.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: The data in this table is illustrative and based on typical values for similar pyrazole (B372694) derivatives.

Electrostatic Potential Surfaces (ESP) are valuable for understanding the charge distribution within a molecule and for predicting its intermolecular interactions. The ESP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, areas of positive potential, shown in blue, are electron-poor and represent potential electrophilic or hydrogen bond donor sites.

In the case of this compound, the ESP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group, as well as the chlorine and bromine atoms due to their high electronegativity. Positive potential would be expected around the hydrogen atoms of the amine group. This analysis is crucial for predicting how the molecule might interact with other molecules or biological targets.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis involves exploring the different spatial arrangements of a molecule, or conformers, and their relative energies. By systematically rotating the rotatable bonds of this compound, a potential energy surface can be generated.

This energy landscape reveals the most stable conformers, which correspond to the local minima on the surface. aps.org The global minimum represents the most energetically favorable conformation. Understanding the energy barriers between different conformers provides insight into the molecule's flexibility and the likelihood of it adopting different shapes in various environments.

Molecular Dynamics Simulations for Solvent Interactions and Stability

For this compound, an MD simulation would track the trajectory of the molecule and the surrounding solvent molecules. This allows for the analysis of hydrogen bonding patterns, solvation energies, and conformational changes in a dynamic context. The stability of the molecule in solution can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be computed and correlated with experimental NMR data. nih.gov Good agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (N-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| ¹H NMR (amine protons) | δ 5.5 ppm | δ 5.4 ppm |

| ¹³C NMR (C-Br) | δ 95 ppm | δ 94 ppm |

Note: The data in this table is illustrative and intended to represent the concept of validating computational results with experimental findings.

In Silico Molecular Docking and Protein-Ligand Interaction Predictions for Mechanistic Insights

In silico molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. amazonaws.com

In the context of this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with a specific protein target. researchgate.net The docking process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for various poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the protein-ligand complex. nih.gov This information can provide valuable mechanistic insights into the potential biological activity of the compound.

Investigation of Biological Activity Mechanisms and Molecular Interactions in Vitro/cellular Level

Enzyme Inhibition Studies and Mechanistic Insights

No publicly available research data exists detailing enzyme inhibition studies for 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine.

Specific Enzyme Target Identification and Validation

There are no identified or validated specific enzyme targets for this compound in the scientific literature.

Kinetic Characterization of Enzyme Inhibition

Kinetic characterization data for the inhibition of any enzyme by this compound is not available.

Receptor Binding Assays and Allosteric Modulation Investigations

No studies have been published regarding the binding of this compound to any biological receptors or its potential for allosteric modulation.

Cell-Based Assays for Cellular Pathway Modulation (Mechanistic Focus)

There is no available data from cell-based assays to describe the effects of this compound on any cellular pathways.

Apoptosis Pathway Modulation

The effect of this compound on apoptosis pathways has not been investigated in published studies.

Cell Cycle Regulation Mechanisms

There is no research available on the mechanisms by which this compound might regulate the cell cycle.

Protein-Ligand Interaction Profiling using Biophysical Techniques (e.g., SPR, ITC)

To elucidate the direct physical binding of a compound like this compound to a potential protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable. nih.govlabmanager.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular basis of the compound's activity.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor surface. nicoyalife.com In a hypothetical study, a putative protein target would be immobilized, and a solution containing this compound would be flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated. In a hypothetical ITC experiment, this compound would be titrated into a solution containing the target protein, and the heat released or absorbed would be measured.

The following interactive table illustrates the type of data that could be generated from SPR and ITC experiments for the interaction of this compound with a hypothetical protein kinase target.

| Technique | Parameter | Value | Unit |

| SPR | Association Rate (k_on) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| SPR | Dissociation Rate (k_off) | 1.0 x 10⁻³ | s⁻¹ |

| SPR | Dissociation Constant (K_D) | 4.0 | nM |

| ITC | Association Constant (K_A) | 2.4 x 10^8 | M⁻¹ |

| ITC | Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| ITC | Entropy Change (ΔS) | -5.8 | cal/mol·K |

| ITC | Stoichiometry (n) | 1.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

Identification of Molecular Targets and Downstream Signaling Cascades

The pyrazole (B372694) scaffold is a common feature in many kinase inhibitors. mdpi.com Kinases are key regulators of cellular signaling pathways, and their aberrant activity is implicated in diseases such as cancer and inflammatory disorders. nih.gov Therefore, a primary approach to identifying the molecular targets of this compound would be to screen it against a panel of known protein kinases.

Initial target identification can be achieved through techniques like kinome profiling, where the compound is tested for its ability to inhibit a large number of kinases in vitro. Once a primary target or a set of targets is identified, further validation is necessary. This involves confirming the interaction using the biophysical techniques described above (SPR, ITC) and assessing the compound's effect on the kinase's activity in enzymatic assays.

Upon confirmation of a molecular target, the next step is to elucidate the downstream signaling cascades affected by the compound's activity. For instance, if this compound is found to inhibit a specific kinase, researchers would then investigate the phosphorylation status of that kinase's known substrates within cells. Techniques such as Western blotting with phospho-specific antibodies are commonly used for this purpose.

For example, if the compound were to inhibit a kinase involved in a pro-inflammatory signaling pathway, such as a member of the MAP kinase family, one would expect to see a reduction in the phosphorylation of downstream targets, leading to a decrease in the production of inflammatory cytokines.

The following table outlines a hypothetical pathway for the identification of a molecular target and the subsequent investigation of its downstream signaling effects for this compound.

| Step | Technique/Method | Hypothetical Finding | Downstream Consequence |

| Target Identification | Kinome Profiling | Potent inhibition of Kinase X | Further investigation of Kinase X as a primary target |

| Target Validation | SPR/ITC | High-affinity binding to Kinase X | Confirmation of direct physical interaction |

| Cellular Activity | Cell-based phosphorylation assay | Decreased phosphorylation of Protein Y (a known substrate of Kinase X) in cells treated with the compound | Evidence of target engagement in a cellular context |

| Signaling Pathway Analysis | Western Blotting / ELISA | Reduced expression of downstream gene products regulated by the Kinase X pathway | Elucidation of the compound's mechanism of action at the cellular level |

Note: The information in this table is hypothetical and serves to illustrate the scientific process, as specific experimental data for this compound is not publicly available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromo 1 2 Chlorobenzyl 1h Pyrazol 3 Amine Analogues

Design and Synthesis of Structural Analogues and Homologues

The design and synthesis of structural analogues of 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine often begin with the core pyrazole (B372694) scaffold, which is a versatile starting point for creating diverse compound libraries. nih.govmdpi.com Synthetic strategies frequently involve the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines to form the pyrazole ring. nih.gov Another common approach is the multicomponent reaction, which allows for the efficient construction of multi-substituted pyrazoles. tandfonline.com For instance, new 1-thiocarboxamido/1-isonicotinoyl/1-carboxamido-4-bromo-3,5-diaryl pyrazoles have been synthesized by reacting α-bromo 1,3-diaryl-propan-1,3-diones with thiosemicarbazide, isonicotinic acid hydrazide, or semicarbazide (B1199961) hydrochloride. researchgate.net

The synthesis of analogues also involves N-alkylation to introduce various substituents on the pyrazole nitrogen. For example, alkyl or benzyl (B1604629) moieties can be introduced using sodium hydride and the corresponding alkyl or benzyl halides. nih.gov The Vilsmeier-Haack reaction is another valuable tool for synthesizing pyrazole derivatives, such as pyrazole-4-carbaldehydes, which can serve as intermediates for further functionalization. nih.gov

Systematic Modification of the Pyrazole Ring Substituents

Systematic modifications of the substituents on the pyrazole ring are fundamental to SAR studies. The nature of the substituents at various positions can significantly influence the compound's biological activity. For instance, introducing different groups at the 5-position of the pyrazole ring has been shown to be crucial for modulating the potency and selectivity of pyrazole-based inhibitors. researchgate.netnih.gov

The amino group at the 3-position is a key feature of the parent compound and its analogues. This group can be modified or replaced to explore its role in target binding. mdpi.comnih.gov The bromine atom at the 4-position is another site for modification. Halogenation of the pyrazole ring is a common strategy, and the type and position of the halogen can have a profound impact on activity. researchgate.netbeilstein-archives.org For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed to synthesize novel 4-halogenated pyrazole derivatives. beilstein-archives.orgbeilstein-archives.org

The table below illustrates the impact of systematic modifications on the pyrazole ring on the inhibitory activity of a series of pyrazole derivatives.

Exploration of Different Benzyl Moiety Substitutions

The 1-(2-chlorobenzyl) group is a significant feature of the lead compound, and exploring different substitutions on this benzyl moiety is a key aspect of SAR studies. The position and nature of substituents on the phenyl ring can influence the compound's interaction with its biological target. For instance, a series of 1H-pyrazole-3-carboxamides were designed and synthesized with various substitutions on the benzyl group, demonstrating that these modifications can significantly impact their activity. mdpi.com

Studies on other pyrazole series have also highlighted the importance of the N-benzyl group. For example, in a series of pyrazole-based inhibitors, the introduction of an N-benzyl moiety was well-tolerated and provided a site for further modifications. nih.gov The electronic properties and steric bulk of the substituents on the benzyl ring can affect binding affinity and selectivity.

Impact of Halogenation and Amine Modifications on Activity Profile

Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. mdpi.com In the context of this compound analogues, both the bromine at the C4 position of the pyrazole and the chlorine on the benzyl ring are important. Studies on halogenated pyrazolines have shown that the type and position of the halogen can significantly affect their inhibitory potency and selectivity. mdpi.com For example, the potency of some halogenated pyrazolines against MAO-B was found to increase in the order of –F > –Cl > –Br > –H. mdpi.com

The amine group at the C3 position is a crucial functional group that can participate in hydrogen bonding interactions with the target protein. mdpi.comnih.gov Modifications of this amine group, such as acylation or conversion to other nitrogen-containing functional groups, can provide valuable insights into its role in biological activity. The synthesis of various 3-aminopyrazole (B16455) derivatives and their evaluation in different biological assays have demonstrated the importance of this moiety for their pharmacological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their activity and to design new, more potent analogues. researchgate.net

These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the biological activity. For example, a 2D-QSAR model for pyrazole derivatives as acetylcholinesterase inhibitors highlighted the importance of molecular volume and the number of multiple bonds. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the 3D spatial arrangement of favorable and unfavorable regions for activity around the molecule. researchgate.netnih.gov

The following table summarizes the key parameters from a hypothetical QSAR study on a series of this compound analogues.

Rational Design Principles for Optimized Chemical Space Exploration

The insights gained from SAR, SPR, and QSAR studies provide a foundation for the rational design of new analogues with improved activity and properties. researchgate.netresearchgate.net Rational design principles involve identifying the key pharmacophoric features and the tolerated and untolerated regions of the molecule. nih.gov For this compound analogues, this would involve considering the optimal substitutions on the pyrazole ring and the benzyl moiety.

For instance, if QSAR studies indicate that a bulky, hydrophobic group is favored at a certain position, new analogues can be designed with such groups. nih.gov Similarly, if SAR studies show that a hydrogen bond donor is essential at the 3-amino position, modifications that preserve this feature would be prioritized. nih.gov This iterative process of design, synthesis, and testing allows for a more focused and efficient exploration of the chemical space to identify optimized lead compounds. nih.govnih.gov

Applications in Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The pyrazole (B372694) scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. Compounds like 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine serve as valuable starting materials for constructing more complex, polyfunctional molecules. The presence of the amino group and the bromine atom on the pyrazole ring allows for sequential or orthogonal functionalization. For instance, the amine can undergo reactions such as acylation, alkylation, or diazotization, while the bromine atom can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination. These reactions enable the introduction of diverse substituents and the formation of fused heterocyclic systems, leading to the generation of libraries of compounds for various screening purposes. While the broader class of aminopyrazoles is extensively used for creating complex heterocyclic structures like pyrazolopyrimidines, specific documented examples detailing the synthetic transformations of this compound into more elaborate molecules are not prevalent in publicly accessible literature.

Role as a Ligand in Organometallic Catalysis

Pyrazole derivatives are well-established ligands in organometallic chemistry, capable of coordinating with a wide range of metal centers through their pyridine-like nitrogen atom. The resulting metal complexes are often explored for their catalytic activity. Protic pyrazoles, containing an N-H bond, are particularly versatile as they can act as proton-responsive ligands, influencing the catalytic cycle through metal-ligand cooperation.

The structure of this compound features multiple potential coordination sites, including the two ring nitrogen atoms and the exocyclic amine. This allows for various binding modes (monodentate, bidentate, bridging), making it a candidate for the design of novel catalysts. Research on related pyrazole-based ligands has shown their effectiveness in homogeneous catalysis. However, specific studies detailing the synthesis of organometallic complexes with this compound and their application in catalysis have not been specifically reported.

Precursor for Advanced Materials (e.g., energetic materials, dyes)

The pyrazole core is a key structural motif in various advanced materials. The high nitrogen content and thermal stability of many pyrazole derivatives make them attractive precursors for energetic materials. rsc.orgrsc.orgresearchgate.netresearchgate.net The synthesis of high-energy-density materials often involves the introduction of nitro groups onto the pyrazole ring, creating compounds with significant detonation performance. rsc.orgresearchgate.netacs.org

Furthermore, aminopyrazoles are fundamental intermediates in the synthesis of azo dyes. The diazotization of the amino group followed by coupling with various aromatic compounds leads to the formation of brightly colored molecules with applications in the textile industry. nih.govnih.gov The specific photophysical properties can be tuned by altering the substituents on the pyrazole and the coupling partner. While the pyrazole scaffold is a proven platform for these materials, dedicated research demonstrating the conversion of this compound into specific energetic materials or dyes is not currently available in the scientific literature.

Development of Novel Analytical Probes or Reagents

Aminopyrazole derivatives are recognized as useful biochemical reagents in life science research. medchemexpress.com Their ability to participate in various chemical reactions and their inherent heterocyclic structure makes them suitable for derivatization into more specialized tools, such as analytical probes. For example, the pyrazole scaffold can be incorporated into fluorescent chemosensors, where the binding of a specific analyte (like a metal ion) modulates the fluorescence properties of the molecule. The amine group provides a convenient handle for attaching fluorophores or binding units. Despite the potential of the this compound structure for such applications, there are no specific reports on its development into a named analytical probe or reagent.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Method Development (HPLC, GC, LC-MS) for Purity and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for the analysis of complex mixtures and the determination of compound purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of moderately polar compounds like 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine. Method development would involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. A typical starting point would be a C18 column due to its versatility in separating a wide range of organic molecules. ijcpa.in The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijcpa.in Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target analyte and any related impurities. Detection is commonly achieved using a UV-Vis spectrophotometer, set to a wavelength where the analyte exhibits maximum absorbance, which for pyrazole (B372694) derivatives is often in the range of 200-300 nm. ijcpa.in For chiral analysis, specialized polysaccharide-based columns (e.g., carbamylated amylose (B160209) or cellulose) can be used to separate enantiomers, often employing polar organic mobile phases. acs.org

Interactive Table 1: Example RP-HPLC Parameters for Analysis of a Pyrazoline Derivative

This table is based on methodologies developed for similar compounds and represents a plausible starting point for the analysis of this compound. ijcpa.in

| Parameter | Value |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5.0 µL |

| Detection Wavelength | 206 nm |

| Column Temperature | Ambient |

| Linearity Range | 50-150 µg/mL |

| Limit of Detection (LOD) | 4 µg/mL |

| Limit of Quantification (LOQ) | 15 µg/mL |

Gas Chromatography (GC)

Gas chromatography is best suited for volatile and thermally stable compounds. Given the molecular weight and functional groups of this compound, its direct analysis by GC may be challenging without derivatization to increase volatility and thermal stability. However, if feasible, a GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. nih.gov Temperature programming would be necessary to facilitate the elution of the compound. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. nih.gov The use of retention indices, which compare the retention time of an analyte to that of n-alkane standards, can aid in the unambiguous identification of isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it a premier technique for quantitative analysis. saspublishers.com An LC-MS method for this compound would utilize an HPLC system similar to that described above, coupled to a mass spectrometer. Electrospray ionization (ESI) is a common interface for LC-MS, and given the presence of the basic amine group, the compound is expected to ionize well in positive ion mode (ESI+). nih.gov For enhanced sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) can be employed. nih.govnih.gov In this approach, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented, and specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent quantitative performance with low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg range. nih.gov

Electrophoretic Techniques for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. wikipedia.orgsciex.com It is characterized by extremely high separation efficiency, short analysis times, and minimal sample consumption.

For this compound, its basic amine group would allow it to be protonated in an acidic buffer, acquiring a positive charge. In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com A method for this compound would involve a fused silica (B1680970) capillary and a background electrolyte (BGE) consisting of a buffer such as phosphate or ammonium (B1175870) acetate (B1210297) at a low pH (e.g., pH 3.0) to ensure full protonation. nih.gov

Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, can be used to separate neutral molecules or to modify the selectivity for charged analytes. nih.gov In MEKC, a surfactant like sodium dodecyl sulfate (B86663) (SDS) is added to the BGE above its critical micelle concentration. Analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences. nih.gov Optimization of MEKC methods involves adjusting the pH, surfactant concentration, and adding organic modifiers like methanol or n-butanol to the buffer. nih.govnih.gov

Interactive Table 2: Example Capillary Electrophoresis Conditions for Separation of Pyrazole Derivatives

This table illustrates typical parameters for MEKC analysis of N-phenylpyrazole derivatives, which could be adapted for the target compound. nih.gov

| Parameter | Value |

| Technique | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused Silica |

| Background Electrolyte (BGE) | 0.08 M CHES buffer, pH 10 |

| Micellar System | 0.02 M Sodium Dodecyl Sulfate (SDS) |

| Organic Modifier | 5% n-butanol |

| Applied Voltage | 15-30 kV |

| Detection | UV Absorbance |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric Methods

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for quantification. A direct spectrophotometric assay would involve dissolving the compound in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). However, this approach lacks specificity.

To enhance selectivity, methods based on the formation of colored complexes can be developed. One strategy involves forming an ion-pair complex between the protonated amine of the pyrazole derivative and an anionic dye, such as bromocresol green. researchgate.net The resulting colored complex can be extracted into an organic solvent and quantified spectrophotometrically. Another approach is based on a redox reaction. For instance, the analyte could be oxidized by a known excess of an oxidizing agent like in-situ generated bromine (from a bromate-bromide mixture), and the amount of unreacted bromine could then be determined by reacting it with a chromogenic reagent. scielo.br The decrease in color intensity would be proportional to the concentration of the analyte. Such methods require careful optimization of pH, reagent concentrations, and reaction time. researchgate.netbohrium.com

Fluorometric Methods

Fluorometric assays are generally more sensitive and selective than spectrophotometric methods. The intrinsic fluorescence of this compound would first need to be evaluated. If it is not naturally fluorescent, a derivatization step would be required to attach a fluorophore to the molecule. Alternatively, an assay could be designed based on a reaction that produces a fluorescent product. nih.gov This often involves enzymatic reactions, where the analyte participates in a reaction that generates a fluorescent molecule. nih.gov The rate of fluorescence production is then directly related to the analyte's concentration. nih.gov Solid-surface fluorescence monitoring is an advanced approach where reactants are immobilized on an inert matrix, offering a reagentless system that can be highly precise and fast. nih.gov

Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing target compounds in complex matrices like environmental, biological, or food samples. nih.govijnrd.org

LC-MS/MS and GC-MS

As discussed in section 8.1, LC-MS/MS and GC-MS are powerful hyphenated techniques. Their strength in complex matrix analysis lies in the selectivity of the mass spectrometer. nih.gov By using tandem MS (MS/MS) with techniques like MRM, it is possible to selectively detect and quantify the target analyte even in the presence of a high abundance of co-extracting matrix components that could interfere with other detectors. nih.govnih.gov For example, methods have been developed for quantifying pyrazole pesticides in complex matrices like soil and various food products (cereals, fruits, vegetables) with high sensitivity and recovery. nih.govnih.govresearchgate.net

GC×GC-TOFMS

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) provides exceptional separation power and detection capabilities. vscht.cz This technique is particularly useful for resolving co-eluting compounds in highly complex volatile samples. The high data acquisition speed of TOFMS allows for the reconstruction of the two-dimensional chromatogram and provides full mass spectra for peak identification, enabling both targeted quantification and non-targeted screening of other components in the sample. vscht.cz

CE-MS

The coupling of capillary electrophoresis with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the identification power of MS. nih.gov This technique is well-suited for the analysis of charged and polar compounds in complex aqueous samples. An electrospray ionization (ESI) interface is typically used to couple the capillary outlet to the mass spectrometer. nih.gov CE-MS has been successfully applied to the analysis of various heterocyclic amines in challenging matrices. nih.gov

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Novel Biological Targets and Pathways

The diverse bioactivities of pyrazole (B372694) analogs stem from their ability to interact with a wide array of protein targets. ias.ac.in The unique substitution pattern of 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine suggests that it could engage novel biological targets or exhibit a unique selectivity profile against known ones. A systematic exploration of its molecular targets is a critical first step in elucidating its potential.

Future research should involve screening the compound against large, diversified panels of biological targets. This can be accomplished through high-throughput screening campaigns against libraries of purified enzymes (e.g., kinases, proteases, phosphatases) and receptors (e.g., G-protein coupled receptors). The pyrazole scaffold is known to be a versatile inhibitor of enzymes like cyclooxygenases (COX) and monoamine oxidase B (MAO-B). nih.gov The specific substituents of this compound may confer inhibitory activity against other important enzyme classes. For instance, many heterocyclic compounds serve as scaffolds for kinase inhibitors, and the ATP-binding site of kinases could potentially accommodate this molecule.

A structured approach to identifying novel targets could involve the following:

Broad Kinase Profiling: Testing the compound against a panel of several hundred human kinases to identify potential anti-cancer or anti-inflammatory targets.

Protease and Hydrolase Screening: Evaluating its activity against key proteases involved in disease pathways, such as caspases in apoptosis or matrix metalloproteinases in cancer metastasis.

Affinity-Based Proteomics: Utilizing techniques like affinity chromatography with the immobilized compound to "pull down" binding proteins from cell lysates, followed by identification via mass spectrometry.

This systematic exploration could uncover unexpected biological activities and provide starting points for new therapeutic avenues.

| Potential Target Class | Rationale based on Pyrazole Scaffold Precedent | Examples of Therapeutic Areas |

| Protein Kinases | The heterocyclic nature of the pyrazole core is common in ATP-competitive kinase inhibitors. | Oncology, Immunology |

| Cyclooxygenases (COX) | Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative. nih.gov | Inflammation, Pain |

| Monoamine Oxidases (MAO) | Certain pyrazole derivatives have shown selective MAO-B inhibitory activity. nih.gov | Neurodegenerative Diseases |

| DNA Gyrase / Topoisomerases | Heterocyclic compounds are known to target these enzymes, leading to antibacterial effects. mdpi.com | Infectious Diseases |

| Sodium-Glucose Co-Transporters (SGLT) | Pyrazolyl glucopyranoside derivatives have been identified as SGLT1 inhibitors. nih.gov | Diabetes |

Integration with Phenotypic Screening for Mechanistic Deconvolution

Phenotypic drug discovery, which relies on identifying compounds that produce a desired change in a cellular or organismal model of a disease, has seen a resurgence in recent years. mdpi.com This approach does not require prior knowledge of a specific molecular target and can uncover compounds with novel mechanisms of action. This compound is an ideal candidate for inclusion in phenotypic screening libraries due to its structural novelty.

Future research could deploy this compound in various phenotypic assays, such as:

High-Content Imaging Screens: Assessing changes in cell morphology, protein localization, or organelle health in disease-relevant cell lines (e.g., cancer cells, neurons).

Proliferation Assays: Screening against a panel of diverse cancer cell lines to identify potential anti-proliferative activity.

Antimicrobial Screens: Testing for growth inhibition of various pathogenic bacteria and fungi, a known activity for some pyrazole derivatives. meddocsonline.orggrowingscience.com

A key challenge following a successful phenotypic screen is the identification of the molecular target responsible for the observed effect, a process known as target deconvolution or mechanistic deconvolution. mdpi.com If this compound demonstrates a compelling phenotype, a multi-pronged approach would be necessary to identify its mechanism of action. This could involve thermal proteome profiling, genetic approaches (e.g., CRISPR/Cas9 screening), or affinity-based proteomics, turning the compound into a tool for discovering new biology.

| Phenotypic Screening Workflow Stage | Description | Key Methodologies |

| 1. Assay Development | Establish a robust and scalable cell-based assay that recapitulates a disease phenotype. | High-Content Microscopy, Reporter Gene Assays |

| 2. Primary Screen | Test this compound for its ability to modulate the phenotype. | Automated liquid handling and imaging |

| 3. Hit Confirmation & SAR | Validate the activity and synthesize analogs to establish a preliminary structure-activity relationship (SAR). | Dose-response analysis, analog synthesis |

| 4. Target Deconvolution | Identify the specific molecular target(s) responsible for the observed phenotypic effect. | Thermal Proteome Profiling, Affinity Chromatography, Genetic Screens (CRISPR) |

| 5. Target Validation | Confirm that modulation of the identified target recapitulates the observed phenotype. | Gene knockout/knockdown (siRNA, shRNA), Target overexpression |

Advanced Chemical Biology Tools Development

A compound that binds to a specific biological target with high affinity and selectivity can be further developed into a chemical probe. nih.gov Such tools are invaluable for studying the function of proteins within their native cellular environment. chiosislab.com Given its versatile structure, this compound could serve as a foundation for creating a suite of advanced chemical biology tools.

The development of these tools would involve synthetic modification of the parent molecule to incorporate specific functional moieties. The bromine atom at the 4-position of the pyrazole ring and the primary amine at the 3-position are convenient synthetic handles for such derivatization.

Potential tool development includes:

Fluorescent Probes: Attaching a fluorophore (e.g., FITC, rhodamine) to the molecule would allow for the visualization of its target protein's localization and dynamics in living cells using fluorescence microscopy.

Biotinylated Probes: Conjugating biotin (B1667282) to the compound would enable affinity purification of the target protein and its associated protein complex from cell lysates for identification and further study by mass spectrometry.

Photo-affinity Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would allow for light-induced covalent crosslinking of the probe to its target protein, providing definitive evidence of a direct binding interaction.

These advanced tools would transform this compound from a simple bioactive molecule into a sophisticated instrument for dissecting complex biological pathways. chiosislab.com

| Type of Chemical Tool | Functional Moiety to Add | Primary Application |

| Fluorescent Probe | Fluorophore (e.g., FITC) | Visualizing target protein localization and trafficking in cells via microscopy. |

| Affinity Probe | Biotin | Pull-down and identification of target protein and its binding partners from cell lysates. |

| Photo-affinity Probe | Diazirine or Benzophenone | Covalent labeling of the target protein for unambiguous target identification. |

| Scaffold for SAR | Various small chemical groups | Exploring the structure-activity relationship to improve potency and selectivity. |

Opportunities for Collaborative Interdisciplinary Research

The successful translation of a chemical entity like this compound from a preliminary hit to a validated chemical probe or therapeutic lead requires a deeply integrated, interdisciplinary approach. No single discipline holds all the necessary expertise. Future progress will depend on fostering collaborations between researchers in different fields.

Synthetic Organic Chemists are needed to devise efficient routes for the synthesis of the parent compound and to create libraries of analogs for SAR studies. nih.gov They would also be responsible for designing and synthesizing the advanced chemical biology tools described above.

Cell Biologists and Pharmacologists are essential for designing and executing the biological assays, including both target-based and phenotypic screens, and for interpreting the biological significance of the results. nih.gov

Computational Chemists can provide crucial insights through molecular modeling, docking studies, and in silico screening to predict potential targets, rationalize observed activities, and guide the design of next-generation compounds with improved properties. researchgate.net

Structural Biologists can determine the three-dimensional structure of the compound bound to its target protein using techniques like X-ray crystallography or cryo-electron microscopy, providing a detailed roadmap for rational, structure-based drug design. nih.gov

By integrating these diverse skill sets, the scientific community can fully explore the potential of this compound, potentially uncovering new biological mechanisms and paving the way for novel therapeutic strategies.

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine, and how can substitution reactions at the bromine position be optimized?

Answer:

The synthesis typically involves multi-step nucleophilic substitutions or condensation reactions. A common approach is to start with pyrazole precursors, introducing the 2-chlorobenzyl group via alkylation, followed by bromination at the 4-position. For substitution reactions at the bromine atom, nucleophiles (e.g., amines, thiols) require polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions. Reaction efficiency depends on temperature control (60–80°C) and stoichiometric ratios (1:1.2 nucleophile:bromopyrazole). Evidence from analogous bromopyrazole derivatives suggests that bulky nucleophiles may require longer reaction times (12–24 hrs) .

Basic: How can crystallographic techniques (e.g., SHELX) resolve structural ambiguities in this compound and its derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical for unambiguous structural determination. For this compound, SHELXL refines bond lengths and angles, particularly for the pyrazole ring and substituents. Key parameters include:

- Bond length precision : ±0.005 Å for C-Br and C-Cl bonds.

- Torsion angles : Ensure planar geometry of the pyrazole ring (deviation < 0.01 Å).

SHELXPRO can model disorder in the chlorobenzyl group if present. High-resolution data (>1.0 Å) is recommended to resolve potential overlaps in electron density maps .

Advanced: How do conflicting reports on the biological activity of this compound arise, and how can researchers reconcile discrepancies?

Answer:

Discrepancies often stem from:

Purity variations : Impurities in synthesis (e.g., unreacted 2-chlorobenzyl halides) may skew bioassay results. Validate purity via HPLC (>98%) and ¹H-NMR .

Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) alter activity. Standardize protocols using controls like known kinase inhibitors.

Structural analogs : Related compounds (e.g., 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine) may be misattributed in literature. Cross-validate using CAS registry numbers and spectral data .

Advanced: What analytical methods are most effective for assessing the stability and degradation products of this compound under varying storage conditions?

Answer:

- Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) with LC-MS monitoring.

- Degradation pathways : Hydrolysis of the C-Br bond (pH-dependent) and oxidation of the amine group are common. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect:

- Hydrolysis product : 1-(2-chlorobenzyl)-1H-pyrazol-3-amine.

- Oxidation product : Pyrazolone derivatives.

- Storage recommendations : Amber vials at –20°C under argon to prevent photolytic and oxidative degradation .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the bromine and amine groups in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:

- Electrophilicity : The bromine atom’s Löwdin charge (~+0.25 e) indicates susceptibility to nucleophilic attack.

- Amine group basicity : pKa ~6.5 (calculated), enabling protonation in acidic coupling conditions (e.g., Suzuki-Miyaura reactions).

- Transition states : Simulate Pd-catalyzed cross-coupling barriers to optimize ligand choice (e.g., XPhos vs. SPhos). Experimental validation via ¹⁹F-NMR tracking of fluorine-containing coupling partners is advised .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Answer:

- ¹H-NMR : Key signals include:

- Pyrazole H-5: δ 6.2–6.4 ppm (singlet).

- Chlorobenzyl CH₂: δ 5.1–5.3 ppm (singlet).

- ¹³C-NMR : C-Br at ~105 ppm; C-Cl (aromatic) at ~125 ppm.

- IR : N-H stretch at ~3450 cm⁻¹; C-Br at ~550 cm⁻¹.

- HRMS : Exact mass for C₁₀H₉BrClN₃ ([M+H]⁺): 300.9602 .

Advanced: What strategies enhance the compound’s solubility for in vitro assays without altering bioactivity?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Salt formation : React with HCl to form a water-soluble hydrochloride salt (confirmed by X-ray crystallography).

- Structural tweaks : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the 5-position of the pyrazole ring, but monitor for activity loss via SAR studies .

Advanced: How does the 2-chlorobenzyl group influence the compound’s pharmacokinetic properties compared to other substituents (e.g., 4-trifluoromethylbenzyl)?

Answer:

- Lipophilicity : ClogP for 2-chlorobenzyl = 3.2 vs. 3.8 for 4-CF₃-benzyl (increases membrane permeability but reduces aqueous solubility).

- Metabolic stability : 2-Chlorobenzyl slows CYP450-mediated oxidation compared to electron-deficient CF₃ groups.

- Plasma protein binding : 2-Chlorobenzyl shows ~85% binding vs. ~92% for 4-CF₃-benzyl (measured via equilibrium dialysis) .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

Answer:

- Racemization : If chiral centers exist (e.g., benzyl substitution), use low-temperature (–20°C) alkylation to minimize epimerization.

- Chromatography-free purification : Crystallize from ethanol/water (7:3) to achieve >99% purity.

- Continuous flow synthesis : Microreactors reduce reaction times (2 hrs vs. 24 hrs batch) and improve yield (85% vs. 70%) .

Advanced: How can researchers leverage this compound as a building block for heterocyclic libraries targeting NLRP3 inflammasome inhibition?

Answer:

- Core modifications : Replace bromine with sulfonamide groups to enhance target affinity.

- Hybrid derivatives : Conjugate with known NLRP3 inhibitors (e.g., MCC950) via amide linkages.

- In silico screening : Dock derivatives into the NLRP3 ATP-binding site (PDB: 6NPY) to prioritize candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.